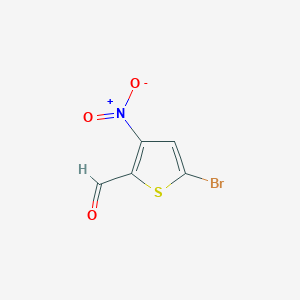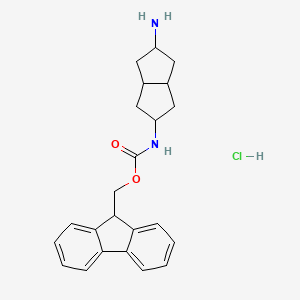![molecular formula C14H18F2N2O2 B2492800 N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide CAS No. 318498-22-5](/img/structure/B2492800.png)
N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The scientific exploration of complex organic compounds involves examining their synthesis, molecular structure, and various chemical and physical properties. While the specific compound N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide is not directly covered in the literature, similar compounds have been extensively studied for their unique properties and potential applications.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including aromatic nucleophilic substitution and modifications of functional groups. For instance, the synthesis of sterically hindered compounds can be achieved through reactions like aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, followed by oxidation and methylation to introduce specific functional groups (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic methods and X-ray crystallography, revealing details like bond angles, bond lengths, and overall molecular geometry. These structural insights can highlight the influence of specific substituents on the compound's properties and reactivity (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds can be diverse, including redox behavior, reactivity towards different reagents, and the formation of derivatives through reactions like hydrolysis or nucleophilic attack. These properties are critical for understanding the compound's behavior in various chemical environments and potential applications (Koppang & Grace, 1994).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure and can be critical for the compound's application in different fields. For example, the introduction of fluorine atoms can significantly affect the physical properties, including enhancing the stability and altering the solubility of the compound (Mocilac, Osman, & Gallagher, 2016).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and the ability to form specific interactions (e.g., hydrogen bonding, pi-pi interactions) are essential for predicting how these compounds might behave in biological systems or in industrial applications. The presence of specific functional groups can dictate these properties, influencing potential uses in materials science, pharmacology, or as catalysts (Liou & Chang, 2008).
Applications De Recherche Scientifique
Chemical Structure and Properties
The molecular structure of compounds similar to N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide often consists of planar groups like N-3-amido-5-methylisoxazole and 2,6-dimethylbenzene. These structures can form intramolecular hydrogen bonds contributing to their planarity and stability. For example, a related molecule, 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, exhibits such characteristics (Rodier, Céolin, Dugué, & Lepage, 1993).
Insecticidal Activity
Certain derivatives of this chemical class, like Flubendiamide, have shown strong insecticidal activity, particularly against lepidopterous pests. This suggests potential applications in pest management and agriculture (Tohnishi et al., 2005).
Synthesis Applications
These compounds can be used in the synthesis of peptides. For instance, N-alpha-methylamino acids, which are structurally similar, have been synthesized for potential therapeutic uses. This showcases the chemical's role in pharmaceutical research and development (Biron & Kessler, 2005).
Anticancer Potential
Research on analogs of this compound has revealed their potential as inhibitors in the HIF-1 pathway, which is significant in cancer therapy. This suggests that the compound could be a starting point for the development of new anticancer drugs (Mun et al., 2012).
Electronic Properties
In the realm of physical chemistry, these compounds' electronic transitions, especially in carbonyl and carboxyl groups, have been studied. Such insights are crucial for understanding their chemical behavior and potential applications in material science (Barnes & Simpson, 1963).
Coordination Chemistry
The compound's analogs have been used to study complex formations with metals like copper, revealing insights into coordination chemistry and potential applications in catalysis or material science (Lloret et al., 1992).
Propriétés
IUPAC Name |
N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-14(2,3)11(13(20)17-4)18-12(19)10-8(15)6-5-7-9(10)16/h5-7,11H,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNJKOBOMHYXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)
![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)











![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)